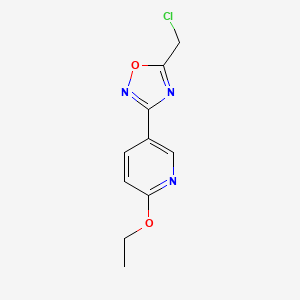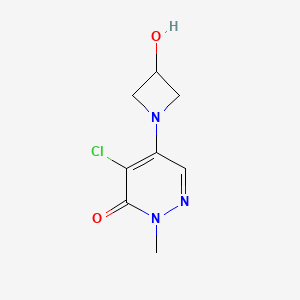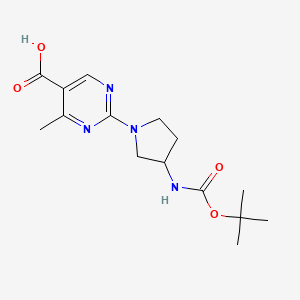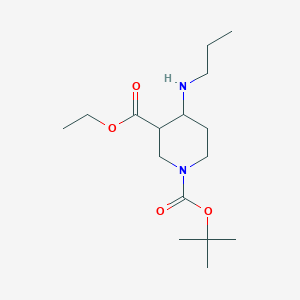
5-(Chloromethyl)-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(Chloromethyl)-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole, commonly referred to as CMEPOX, is a synthetic organic compound with a wide range of applications in scientific research. CMEPOX has been used in a variety of laboratory experiments and is known for its unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
One study focused on the synthesis and herbicidal activity of novel oxadiazole derivatives, noting that these compounds exhibited moderate to high levels of activity against weeds at certain application rates, showcasing the potential of 5-(Chloromethyl)-1,2,4-oxadiazoles in agricultural applications (Tajik & Dadras, 2011).
Antibacterial and Antifungal Properties
Research into oxadiazole derivatives has revealed significant antibacterial and antifungal activities. For example, specific synthesized compounds demonstrated potent activity against various bacterial strains, indicating their potential as new antibacterial agents (Rai et al., 2010). Another study synthesized a series of oxadiazoles with demonstrated potent to weak antimicrobial activity, highlighting their potential utility in developing new antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).
Inhibition of Glycogen Phosphorylase
A study synthesized various conjugates combining D-glucose, oxadiazole, and triazole aimed at inhibiting glycogen phosphorylase. This research underscores the compound's potential application in managing metabolic disorders, including diabetes (Kun et al., 2011).
Synthesis of Novel Derivatives for Biological Applications
The versatility of 5-(Chloromethyl)-1,2,4-oxadiazoles as synthons for producing a range of derivatives with potential biological activities is evident in the literature. Studies have explored their use in synthesizing compounds with potential insecticidal activity (Holla et al., 2004), as well as in creating novel classes of antimicrobial agents (Mahesh et al., 2022).
Chemical Properties and Reactions
Research also delves into the chemical properties and reactions of oxadiazole derivatives, providing a foundation for further chemical synthesis and applications in various fields. For instance, the multifunctional nature of certain oxadiazole synthons for producing diverse 1,2,5-oxadiazole derivatives has been examined, showcasing the compound's role in advancing synthetic chemistry (Stepanov, Dashko, & Stepanova, 2019).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-2-15-8-4-3-7(6-12-8)10-13-9(5-11)16-14-10/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHPCYNTUHBKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde](/img/structure/B1478609.png)
![5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478610.png)

![2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478612.png)
![3-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoic acid](/img/structure/B1478613.png)
![6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1478614.png)


![7-Phenyl-5,8-diazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478619.png)
![6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478620.png)

![1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478626.png)